2-Phenylazetidine
Overview
Description
2-Phenylazetidine is an organic compound with the chemical formula C₉H₁₁N. It is a four-membered nitrogen-containing heterocycle, which includes a phenyl group attached to the azetidine ring.
Mechanism of Action
Target of Action
This compound is a relatively unexplored four-membered heterocycle
Mode of Action
It’s known that azetidines, the class of compounds to which 2-phenylazetidine belongs, can be synthesized through a [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
Azetidines, in general, have been shown to play important roles in catalysis, stereoselective synthesis, and medicinal chemistry .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature can affect enzyme activity, which in turn can influence the action of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylazetidine can be synthesized through various methods. One common method involves the reaction of 2-phenylacetone with aqueous ammonia under appropriate conditions. This process typically requires a catalyst and a suitable reaction temperature . Another method involves the intramolecular cyclization of open-chain structures or the reduction of readily available 2-azetidinones .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylazetidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the azetidine ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Phenylazetidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis and is used to prepare other organic compounds and drugs.
Biology: Its unique ring structure makes it valuable in the design of ligands for biological studies.
Industry: Used in the production of polymers and other materials due to its reactivity and stability.
Properties
IUPAC Name |
2-phenylazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNGGMJEJSANIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340982 | |
Record name | 2-Phenylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22610-18-0 | |
Record name | 2-Phenylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenylazetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the synthesis of 2-Phenylazetidine derivatives?
A2: Several methods for synthesizing this compound derivatives are discussed in the provided research. One approach involves reacting (R,R)-2-(1-bromobenzyl)oxirane with aliphatic primary amines, yielding (R,S)-1-alkyl-3-hydroxy-2-phenylazetidines [, ]. Another method utilizes the reaction of dimethyloxosulphonium methylide with specific N-arylsulphonyl-2-phenylaziridines to produce N-arylsulphonyl-2-phenylazetidines [, ].
Q2: Are there any documented applications of this compound derivatives in organic synthesis?
A4: Yes, research indicates that N-Tosyl-2-phenylazetidine can act as a formal 1,4-dipole equivalent in the presence of BF3·Et2O []. This reactivity allows it to engage with various activated and non-activated alkenes, showcasing its potential as a valuable building block in organic synthesis [].
Q3: Is there evidence suggesting potential biological activity of this compound derivatives?
A5: While not extensively explored in the provided abstracts, one study reported that 3-amino-2-phenylazetidine demonstrated in vitro activity against monoamine oxidase []. This finding suggests the potential for this class of compounds to interact with biological targets and warrants further investigation.
Q4: Has the fragmentation pattern of this compound been studied?
A6: Yes, mass spectrometry studies on this compound and its derivatives revealed that their fragmentation primarily occurs through the open form of the molecular ion []. This information provides valuable insights into the stability and decomposition pathways of these compounds.
Q5: Are there any studies investigating the genotoxicity of this compound derivatives?
A7: One study examined the genotoxicity of a specific phthalazine-substituted β-lactam derivative of this compound []. The results indicated that this particular derivative could induce chromosomal aberrations and micronuclei formation in human lymphocytes, particularly at higher concentrations []. This finding highlights the importance of evaluating the safety profile of novel this compound derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.